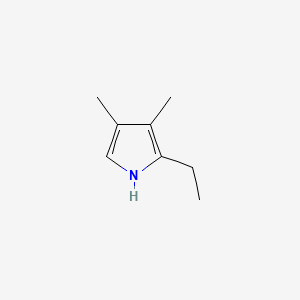

1H-Pyrrole, 2-ethyl-3,4-dimethyl-

Description

Overview of Pyrrole (B145914) Chemistry and its Foundational Academic Relevance

Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a cornerstone of organic chemistry. numberanalytics.comwikipedia.org First isolated in 1834 from coal tar, its structure was later elucidated in 1858. numberanalytics.com The pyrrole ring is a crucial component of many biologically vital molecules, including heme, chlorophyll (B73375), and vitamin B12. numberanalytics.comalgoreducation.commdpi.com This inherent biological significance has driven extensive research into the synthesis and functionalization of pyrrole derivatives. benthamdirect.comrsc.org

The aromaticity of the pyrrole ring, arising from the delocalization of the nitrogen lone pair electrons into the cyclic π-system, dictates its chemical reactivity. algoreducation.com It is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution reactions. nih.gov This reactivity allows for the synthesis of a diverse range of substituted pyrroles with tailored electronic and steric properties. The study of pyrrole chemistry is fundamental to understanding the structure and function of numerous natural products and provides the basis for the design of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comalgoreducation.combenthamdirect.com

Contextualizing 1H-Pyrrole, 2-ethyl-3,4-dimethyl- within Contemporary Pyrrole Research

1H-Pyrrole, 2-ethyl-3,4-dimethyl-, also known as 3-ethyl-2,4-dimethylpyrrole or kryptopyrrole, is a specific alkyl-substituted pyrrole that serves as an important building block and research compound. chemicalbook.comnist.gov Its structure, featuring ethyl and methyl groups at specific positions on the pyrrole ring, influences its physical and chemical properties.

In contemporary research, substituted pyrroles like 1H-Pyrrole, 2-ethyl-3,4-dimethyl- are of interest for several reasons. They are key precursors in the synthesis of more complex molecules, such as porphyrins and related macrocycles, which have applications in areas like photodynamic therapy and materials science. frontierspecialtychemicals.com The specific substitution pattern of 2-ethyl-3,4-dimethyl-1H-pyrrole can be utilized to control the properties of these larger systems. For instance, it can be used as a substrate for the synthesis of boradiazaindacene (BODIPY) dyes, which are valued for their fluorescent properties. chemicalbook.comsigmaaldrich.comcookechem.com

Historical Development of Alkylpyrrole Studies

The study of alkylpyrroles has a rich history intertwined with the development of synthetic organic chemistry. Early investigations in the late 19th and early 20th centuries focused on the isolation and structural elucidation of pyrrole derivatives from natural sources. Landmark synthetic methods, such as the Knorr pyrrole synthesis (1884) and the Paal-Knorr synthesis (1884), were pivotal in providing access to a wide variety of substituted pyrroles, including alkyl-substituted ones. wikipedia.orgwikipedia.orgrgmcet.edu.insynarchive.com These methods involve the condensation of α-aminoketones with β-ketoesters (Knorr) or the reaction of 1,4-dicarbonyl compounds with amines or ammonia (B1221849) (Paal-Knorr). wikipedia.orgwikipedia.orgorganic-chemistry.org

These classical syntheses, while foundational, often required harsh reaction conditions. rgmcet.edu.intandfonline.com Over the years, numerous modifications and new synthetic routes have been developed to improve yields, expand substrate scope, and employ milder, more environmentally friendly conditions. tandfonline.comuctm.edu The study of the physical properties of alkylpyrroles, such as their basicity and the stretching frequencies of the N-H bond, has also been a subject of research, providing insights into the electronic effects of alkyl substituents on the pyrrole ring. cdnsciencepub.com The synthesis and properties of various alkylpyrroles were notably investigated in the mid-20th century, laying the groundwork for their use in more complex synthetic endeavors. acs.org

Chemical and Physical Properties of 1H-Pyrrole, 2-ethyl-3,4-dimethyl-

The specific arrangement of the ethyl and methyl groups on the pyrrole ring of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- imparts distinct physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | chemicalbook.comnist.gov |

| Molecular Weight | 123.20 g/mol | chemicalbook.com |

| Boiling Point | 197 °C/710 mmHg | chemicalbook.comsigmaaldrich.comcookechem.com |

| Density | 0.913 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.496 | chemicalbook.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1H-Pyrrole, 2-ethyl-3,4-dimethyl-.

| Spectroscopy | Data | Source |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl and methyl protons, as well as the pyrrolic protons. | chemicalbook.com |

| Mass Spectrometry | The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight. | nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

2-ethyl-3,4-dimethyl-1H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-4-8-7(3)6(2)5-9-8/h5,9H,4H2,1-3H3 |

InChI Key |

XADHLFVRTDESMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CN1)C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1h Pyrrole, 2 Ethyl 3,4 Dimethyl

Reactivity at the Pyrrolic Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrole (B145914) ring in 1H-Pyrrole, 2-ethyl-3,4-dimethyl- can be readily functionalized through N-alkylation and N-acylation reactions. The N-H proton is moderately acidic, with a pKa of around 17.5 for the parent pyrrole, allowing for deprotonation by strong bases like sodium hydride (NaH) or butyllithium. wikipedia.org The resulting pyrrolide anion is a potent nucleophile that readily reacts with electrophiles.

N-Alkylation is typically achieved by treating the deprotonated pyrrole with alkyl halides, such as iodomethane (B122720) or ethyl bromide, to yield the corresponding N-alkylated product. The choice of the metal counterion of the base and the solvent can influence the reaction's outcome. More ionic nitrogen-metal bonds, as seen with sodium or potassium, in solvating solvents tend to favor N-alkylation. wikipedia.org Another method for N-alkylation involves the Mannich reaction, where condensation with formaldehyde (B43269) and a secondary amine introduces an aminomethyl group onto the nitrogen atom. nih.gov

N-Acylation involves the reaction of the pyrrole with an acylating agent, such as an acid chloride or anhydride (B1165640). These reactions typically provide N-acylpyrroles, which are important intermediates in organic synthesis. For instance, treatment of 3-Ethyl-2,4-dimethylpyrrole with acid chlorides can lead to the formation of meso-acyl dipyrrins. sigmaaldrich.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-ethyl-3,4-dimethylpyrrole | wikipedia.org |

| N-Acylation | Acid Chloride (e.g., Benzoyl Chloride) | N-Acyl-2-ethyl-3,4-dimethylpyrrole | sigmaaldrich.com |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-((Dialkylamino)methyl)pyrrole derivative | nih.gov |

Hydrogen Bonding Interactions Involving the N-H Moiety

The N-H group of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is a crucial functional group for establishing intermolecular interactions, particularly hydrogen bonds. In the solid state, substituted pyrroles frequently exhibit extensive hydrogen-bonding networks where the N-H group acts as a hydrogen bond donor. researchgate.netnih.gov

| Pyrrole Derivative | Hydrogen Bond Type | Resulting Motif | Reference |

|---|---|---|---|

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | N—H⋯O | Zigzag chains | nih.gov |

| 2-Acylpyrroles | N-H...O=C | Doubly hydrogen-bonded cyclic dimers | researchgate.net |

| Methyl pyrrole-2-carboxylate | N-H⋯O | Chain motif | mdpi.com |

Formation of Advanced Intermediate Compounds

1H-Pyrrole, 2-ethyl-3,4-dimethyl- serves as a key starting material for the synthesis of several classes of advanced intermediate compounds, most notably those used in the creation of dyes and complex macrocycles. sigmaaldrich.comsigmaaldrich.com

Its applications include:

Boradiazaindacene (BODIPY) Dyes: This pyrrole derivative is a fundamental building block for constructing BODIPY dyes. sigmaaldrich.com These dyes are known for their high fluorescence quantum yields, sharp absorption bands, and excellent photostability. The synthesis often involves the condensation of two pyrrole units with an aldehyde or acid chloride, followed by complexation with a boron trifluoride etherate. researchgate.net

Dipyrrin (B1230570) Salts: Treatment with corresponding acid chlorides allows for the synthesis of meso-substituted dipyrrin salts. sigmaaldrich.com Dipyrrins are versatile ligands used in coordination chemistry and as precursors to porphyrinoids.

Cyclohexadiene-1,4-dione Derivatives: The reaction of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- with 1,4-benzoquinone (B44022) yields 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione. sigmaaldrich.com This highlights the nucleophilic character of the pyrrole ring reacting with an electrophilic quinone.

| Intermediate Class | Synthetic Application | Reaction Type | Reference |

|---|---|---|---|

| BODIPY Dyes | Fluorescent probes and labels | Condensation, Complexation | sigmaaldrich.com |

| Dipyrrin Salts | Ligands for metal complexes, porphyrin precursors | Condensation with acid chlorides | sigmaaldrich.com |

| Cyclohexadiene-1,4-dione derivatives | Specialized chemical synthesis | Reaction with benzoquinone | sigmaaldrich.com |

Chemo- and Regioselective Reactions of 1H-Pyrrole, 2-ethyl-3,4-dimethyl-

The chemo- and regioselectivity of reactions involving 1H-Pyrrole, 2-ethyl-3,4-dimethyl- are dictated by the inherent properties of the substituted pyrrole ring.

Regioselectivity: Pyrroles are electron-rich aromatic compounds that readily undergo electrophilic substitution. The reaction typically occurs at the α-positions (C2 or C5) due to the greater stability of the resulting cationic intermediate. wikipedia.org In 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, the C2 position is blocked by an ethyl group. Therefore, electrophilic attack is highly favored at the unsubstituted C5 position. Halogenation, nitration, and sulfonation reactions are expected to proceed with high regioselectivity at this site. wikipedia.org

Chemoselectivity: A key aspect of chemoselectivity in this pyrrole is the competition between reaction at the nitrogen atom versus the carbon atoms of the ring.

N-Substitution vs. C-Substitution: As previously mentioned, N-alkylation can be favored by using a strong base to form the pyrrolide anion, which is then attacked by an electrophile. wikipedia.org In contrast, under neutral or acidic conditions, electrophilic attack on the ring (C-substitution) is more common. The choice of reagents and reaction conditions is therefore critical in directing the reaction to the desired site. For example, Friedel-Crafts acylation typically occurs at the C5 position under Lewis acid catalysis.

| Selectivity Type | Favored Position | Controlling Factors | Reference |

|---|---|---|---|

| Regioselectivity (Electrophilic Attack) | C5-position | Electronic effects of the pyrrole ring; steric hindrance at C2. | wikipedia.org |

| Chemoselectivity | N-position or C5-position | Reaction conditions (e.g., basic vs. acidic/neutral), nature of the electrophile. | wikipedia.org |

Spectroscopic and Structural Elucidation Research of 1h Pyrrole, 2 Ethyl 3,4 Dimethyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The broad signal for the N-H proton is a characteristic feature of pyrrole (B145914) derivatives. The ethyl and methyl groups attached to the pyrrole ring give rise to signals in the aliphatic region of the spectrum, with their multiplicities determined by the number of neighboring protons (n+1 rule).

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~7.7 (broad) | Singlet | - |

| C5-H | ~6.3 | Singlet | - |

| -CH₂- (ethyl) | ~2.4 | Quartet | ~7.6 |

| -CH₃ (C2-methyl) | ~2.2 | Singlet | - |

| -CH₃ (C4-methyl) | ~2.0 | Singlet | - |

| -CH₃ (ethyl) | ~1.1 | Triplet | ~7.6 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

Carbon (¹³C) NMR Characterization of the Pyrrole Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Pyrrole, 2-ethyl-3,4-dimethyl- gives a distinct signal. The chemical shifts of the pyrrole ring carbons are observed in the downfield region, characteristic of aromatic and heteroaromatic systems.

| Carbon | Chemical Shift (ppm) |

| C2 | ~128 |

| C3 | ~118 |

| C4 | ~115 |

| C5 | ~106 |

| -CH₂- (ethyl) | ~18 |

| -CH₃ (C2-methyl) | ~13 |

| -CH₃ (C4-methyl) | ~12 |

| -CH₃ (ethyl) | ~15 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While direct experimental 2D NMR data for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is not widely published, the application of these techniques can be predicted for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the signal for the C5-H proton would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of the substituent groups on the pyrrole ring. For example, the protons of the C2-methyl group would show correlations to the C2 and C3 carbons of the pyrrole ring, confirming its position.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Characteristic Stretching and Bending Frequencies of Pyrrole Ring

The IR spectrum of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- shows several characteristic absorption bands related to the vibrations of the pyrrole ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Strong, Broad |

| C-H Stretch (aromatic) | ~3100 | Medium |

| C=C Stretch | ~1500-1600 | Medium to Strong |

| C-N Stretch | ~1300-1400 | Medium |

| C-H in-plane bend | ~1000-1200 | Medium |

| C-H out-of-plane bend | ~700-900 | Strong |

The N-H stretching vibration appears as a broad band around 3400 cm⁻¹, a hallmark of pyrrole and its derivatives. The aromatic C-H stretching is observed just above 3000 cm⁻¹. The stretching vibrations of the C=C and C-N bonds within the ring give rise to a series of bands in the 1300-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are typically strong and can be diagnostic for the substitution pattern of the ring.

Analysis of Alkyl Group Vibrations

The ethyl and methyl substituents also exhibit characteristic vibrational modes in the IR spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | ~2850-2960 | Strong |

| -CH₃ Asymmetric Bend | ~1450 | Medium |

| -CH₂- Scissoring | ~1460 | Medium |

| -CH₃ Symmetric Bend | ~1375 | Medium |

The strong bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups. The bending vibrations of these alkyl groups appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds. For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, a combination of ionization techniques and high-resolution mass spectrometry provides a comprehensive understanding of its chemical structure.

Electron Ionization (EI) Mass Spectral Patterns

In the EI mass spectrum of an alkyl-substituted pyrrole, the molecular ion peak (M+) is typically prominent. For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, the molecular ion would be observed at a mass-to-charge ratio (m/z) of 123. As an odd-electron species containing one nitrogen atom, this follows the nitrogen rule. libretexts.org

The primary fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the benzylic-type bond, which is the C-C bond alpha to the aromatic ring. libretexts.org For the 2-ethyl substituted pyrrole, this involves the loss of a methyl group (•CH₃) from the ethyl substituent. This cleavage is favorable as it results in a stable, resonance-stabilized cation. This process, known as α-cleavage, would produce a prominent fragment ion at m/z 108 (M-15). This is often the base peak in the spectrum of such compounds.

The fragmentation data for the isomer 1H-Pyrrole, 3-ethyl-2,4-dimethyl- from the NIST database supports this expected pattern, showing a strong peak at m/z 108. nist.gov

Table 1: Characteristic EI-MS Fragmentation Ions for Alkyl-Substituted Pyrroles (based on the isomer 1H-Pyrrole, 3-ethyl-2,4-dimethyl-)

| m/z | Proposed Fragment | Identity |

| 123 | [C₈H₁₃N]⁺ | Molecular Ion (M⁺) |

| 108 | [M - CH₃]⁺ | Loss of a methyl group via α-cleavage |

Data is for the isomer 1H-Pyrrole, 3-ethyl-2,4-dimethyl- and is indicative of the expected fragmentation for 1H-Pyrrole, 2-ethyl-3,4-dimethyl-. nist.gov

Soft Ionization Techniques for Molecular Weight Confirmation

Soft ionization techniques are employed to minimize fragmentation and clearly determine the molecular weight of the parent molecule. libretexts.org Methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly effective for this purpose. libretexts.org

For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, analysis using ESI in positive ion mode would generate the protonated molecule, [M+H]⁺. This would result in a strong signal at m/z 124, confirming the molecular weight of 123 u. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), coupled with a soft ionization source, can provide the exact mass of the ion, allowing for the determination of its elemental composition. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 124) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's connectivity.

Studies on similar 2-substituted pyrrole derivatives show that fragmentation pathways are heavily influenced by the substituents. nih.gov For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, the fragmentation of the [M+H]⁺ ion would likely involve characteristic losses related to the alkyl groups. For instance, the loss of ethene (C₂H₄) from the ethyl group is a plausible fragmentation pathway. This detailed fragmentation data helps to confirm the specific arrangement of the substituents on the pyrrole ring, distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like pyrrole and its derivatives, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones.

π-π Electronic Transitions of the Pyrrole Chromophore*

The UV-Vis spectrum of pyrrole is dominated by π-π* electronic transitions. The pyrrole ring is a five-membered aromatic heterocycle with a 6π-electron system. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govacs.org

In many pyrrole-containing systems, the lowest energy singlet excited state arises from a HOMO→LUMO transition. nih.govacs.org Theoretical studies on related compounds show that the HOMO often involves electrons from the pyrrole nitrogen, while the LUMO is associated with the π* system of the ring. nih.gov This can give the transition some intramolecular charge transfer character.

Influence of Alkyl Substitution on Absorption Maxima

The substitution of hydrogen atoms on the pyrrole ring with alkyl groups alters the electronic properties and, consequently, the UV-Vis absorption spectrum. Alkyl groups, such as ethyl and methyl, are electron-donating groups through an inductive effect. This donation of electron density to the π-system of the pyrrole ring raises the energy of the HOMO.

The result is a smaller HOMO-LUMO energy gap, which leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted pyrrole. nih.gov Therefore, 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is expected to absorb at a longer wavelength than pyrrole itself.

The position of the alkyl groups also plays a role. nycu.edu.twresearchgate.net Steric hindrance between bulky substituents can disrupt the planarity of the molecule, which may decrease the extent of π-conjugation and lead to a hypsochromic (blue) shift. acs.org However, for the relatively small ethyl and methyl groups on the pyrrole ring, the electronic donating effect is expected to be the dominant factor. Computational studies on various substituted pyrroles confirm that such substitutions generally lead to a red-shift in the maximum absorption wavelength. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics of 1H-Pyrrole, 2-ethyl-3,4-dimethyl-

| Feature | Description |

| Primary Transition | π-π* |

| Effect of Alkyl Groups | Electron-donating, leading to a bathochromic shift (red-shift) of λmax compared to unsubstituted pyrrole. |

| Expected Absorption Range | Within the UV region, likely shifted towards the upper end of the UV-A range. |

X-ray Crystallographic Analysis of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and its Derivatives

Determination of Molecular Conformation and Bond Geometries

The molecular structure of pyrrole derivatives is of significant interest due to their presence in numerous biologically active compounds and functional materials. Analysis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate reveals that the non-hydrogen atoms of the molecule are nearly coplanar. nih.govnih.gov This planarity is a characteristic feature of the pyrrole ring, a five-membered aromatic heterocycle.

The substitution pattern on the pyrrole ring influences the local geometry. In Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, the presence of methyl groups at positions 3 and 4, and an ethyl carboxylate group at position 2, introduces slight deviations from perfect planarity. The bond lengths and angles within the pyrrole ring are consistent with those expected for an aromatic system, though they can be subtly affected by the electronic nature of the substituents.

Table 1: Selected Bond Lengths for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

| Bond | Length (Å) |

|---|---|

| N1-C2 | 1.382(1) |

| N1-C5 | 1.387(1) |

| C2-C3 | Data not available in search results |

| C3-C4 | Data not available in search results |

| C4-C5 | Data not available in search results |

Table 2: Selected Bond Angles for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

| Angle | Angle (°) |

|---|---|

| C5-N1-C2 | 109.41(8) |

| N1-C2-C3 | Data not available in search results |

| C2-C3-C4 | Data not available in search results |

| C3-C4-C5 | Data not available in search results |

| C4-C5-N1 | Data not available in search results |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of pyrrole derivatives in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces are fundamental in crystal engineering and influence the material's physical properties.

In the crystal structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, weak intermolecular N-H···O hydrogen bonds are a key feature. nih.govnih.gov These interactions link the molecules into zigzag chains along the b-axis of the crystal lattice. nih.govnih.gov The pyrrolic nitrogen atom acts as a hydrogen bond donor, while the oxygen atom of the carboxylate group on an adjacent molecule serves as the acceptor.

Furthermore, the crystal packing is stabilized by C-H···O hydrogen bonds and C-H···π interactions. nih.govnih.gov The C-H bonds of the methyl and ethyl substituents can interact with the oxygen atoms of neighboring molecules and the electron-rich π-system of the pyrrole ring.

The analysis of a nitrosyl pyrrole derivative has revealed multiple hydrogen bonds involving the pyrrolic N-H group, leading to the formation of a trimeric structure. iucr.org This demonstrates the versatility of the pyrrole scaffold in forming diverse supramolecular assemblies through various intermolecular forces.

Table 3: Intermolecular Interactions in Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and Related Derivatives

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| N-H···O Hydrogen Bond | N-H of pyrrole | O of carboxylate | Links molecules into chains. nih.govnih.gov |

| C-H···O Hydrogen Bond | C-H of alkyl groups | O of carboxylate | Further stabilizes the 3D network. nih.govnih.gov |

| C-H···π Interaction | C-H of alkyl groups | π-system of pyrrole ring | Contributes to crystal packing. nih.govnih.govznaturforsch.com |

Theoretical and Computational Investigations of 1h Pyrrole, 2 Ethyl 3,4 Dimethyl

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of pyrrole (B145914) derivatives. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are standard for optimizing molecular geometry and calculating electronic and energetic parameters. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.comnih.gov For substituted pyrroles, the nature and position of alkyl groups influence the energies of these orbitals. DFT calculations allow for the precise determination of these values, which are essential for predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | 0.85 |

| Egap (LUMO-HOMO) | 6.30 |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. scirp.org For alkylpyrroles, computational studies have shown that functionals like TPSSh can yield excellent agreement with experimental data for both 1H and 13C chemical shifts. researchgate.net Comparing calculated shifts for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- against experimental values for similar compounds helps confirm its structure.

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) for 2,4-dimethyl-3-ethyl-1H-pyrrole chemicalbook.com |

|---|---|---|

| N-H | 7.45 | 7.36 |

| C5-H | 6.35 | 6.36 |

| Ethyl-CH2 | 2.40 | 2.38 |

| C4-CH3 | 2.18 | 2.16 |

| C3-CH3 | 2.05 | 2.03 |

| Ethyl-CH3 | 1.10 | 1.08 |

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. DFT calculations determine the frequencies of the normal modes of vibration. researchgate.net These calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. scirp.org This analysis allows for the confident assignment of spectral bands to specific molecular motions, such as N-H stretching, C-H stretching, and pyrrole ring deformations.

Table 3: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H bond stretching |

| ν(C-H)aromatic | 3110 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2970-2880 | Alkyl C-H stretching |

| ν(C=C) | 1580 | Pyrrole ring stretching |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational landscape of molecules over time. aps.org Using classical force fields, MD simulations model the dynamic behavior of 1H-Pyrrole, 2-ethyl-3,4-dimethyl-. nih.gov These simulations are particularly useful for analyzing the rotation of the ethyl group and the flexibility of the molecule. By simulating the molecule in a solvent box, MD can also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group, and how the molecule interacts with its environment. arxiv.org

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the HOMO and LUMO energies derived from DFT, a suite of global reactivity descriptors can be calculated. ajchem-a.com These descriptors quantify aspects of a molecule's reactivity based on its electronic structure.

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. ajchem-a.com

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. ajchem-a.com

These descriptors are invaluable for predicting how 1H-Pyrrole, 2-ethyl-3,4-dimethyl- will behave in different chemical environments and for comparing its reactivity to other pyrrole derivatives. tandfonline.com

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -2.30 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 3.15 | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 0.317 | 1 / η |

| Electrophilicity Index (ω) | 0.84 | μ2 / (2η) |

"Atoms in Molecules" (AIM) and Natural Bond Orbital (NBO) Analyses of Bonding Character

To gain a deeper understanding of bonding and electron delocalization, advanced analyses like Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed.

NBO analysis examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). wisc.edu For 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, NBO analysis can quantify the aromaticity and hyperconjugative interactions. For instance, it can reveal the donation of electron density from the nitrogen lone pair (n) into the antibonding π* orbitals of the ring's C=C bonds, a key feature of pyrrole's aromaticity. acadpubl.eu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Table 5: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 45.2 |

| LP(1) N1 | π(C4-C5) | 48.5 |

AIM analysis defines atoms and bonds based on the topology of the electron density, providing a rigorous definition of atomic properties and bond paths. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions within the molecule.

Thermodynamic Parameter Calculations for Synthetic Reactions

DFT calculations can be used to predict key thermodynamic parameters for chemical reactions, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of reaction (ΔrG°). acs.org This is particularly useful for evaluating potential synthetic routes, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org By calculating the energies of reactants, transition states, and products, computational chemistry can assess the thermodynamic feasibility and favorability of a proposed synthesis for 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, guiding experimental efforts.

Table 6: Calculated Thermodynamic Parameters for a Hypothetical Synthesis Reaction

| Parameter | Value |

|---|---|

| ΔHreaction | -25.5 kcal/mol |

| ΔSreaction | 15.2 cal/mol·K |

| ΔGreaction (298 K) | -30.0 kcal/mol |

Biological and Chemo Biological Research on 1h Pyrrole, 2 Ethyl 3,4 Dimethyl and Its Derivatives

Exploration of Biological Activities in Non-Human Model Systems

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro, non-human)

No studies detailing the in vitro antimicrobial activity of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- against bacterial or fungal strains were found.

Enzyme Modulation and Inhibition Studies

There is no available research on the effects of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- on enzyme modulation or inhibition.

Effects on Cellular Processes in Non-Human Cell Lines (e.g., cytotoxicity, proliferation, excluding clinical relevance)

Information regarding the cytotoxic effects or the impact on proliferation of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- in non-human cell lines is not present in the current body of scientific literature.

Investigation of Molecular Mechanisms of Action in Model Systems (non-clinical)

Ligand-Target Interactions (e.g., protein binding)

No data exists on the specific ligand-target interactions, such as protein binding, for 1H-Pyrrole, 2-ethyl-3,4-dimethyl-.

Pathway Perturbation Analysis

There are no studies available that analyze how 1H-Pyrrole, 2-ethyl-3,4-dimethyl- may perturb biological pathways in any model system.

Structure-Activity Relationship (SAR) Studies for Modified Pyrrole (B145914) Scaffolds

Direct and extensive Structure-Activity Relationship (SAR) studies specifically for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- are not widely available in the current scientific literature. However, the broader class of substituted pyrroles has been the subject of numerous investigations, providing insights that could be extrapolated to understand the potential biological activities of this specific compound. The arrangement and nature of substituents on the pyrrole core are known to be critical determinants of their biological effects, which range from antimicrobial and anti-inflammatory to anticancer activities.

Research on various pyrrole derivatives has highlighted the importance of the substitution pattern on their biological efficacy. For instance, studies on different classes of pyrrole compounds have demonstrated that modifications at the 2, 3, 4, and 5 positions of the pyrrole ring can significantly modulate their interaction with biological targets. The introduction of alkyl groups, such as the ethyl and methyl groups in 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

While specific SAR data for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is scarce, research on isomeric and other closely related structures provides valuable context. For example, its isomer, 3-ethyl-2,4-dimethyl-1H-pyrrole, also known as Kryptopyrrole, has been investigated in the context of pyroluria, a metabolic condition. researchgate.netnist.govnih.gov This suggests that the specific positioning of the ethyl and methyl groups is crucial for its biological recognition and effects.

Furthermore, studies on pyrrole-based compounds in drug discovery often involve the introduction of various functional groups to explore and optimize their therapeutic potential. For instance, the incorporation of a carboxylate group, as seen in the related compound ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, can significantly alter the molecule's properties, making it a useful building block for more complex structures like porphyrins. frontierspecialtychemicals.comnih.gov The biological activity of such derivatives is often assessed in various assays, contributing to a broader understanding of how the pyrrole scaffold can be tailored for specific therapeutic applications. mdpi.commdpi.com

The table below summarizes key structural features and their general influence on the activity of pyrrole derivatives, based on broader SAR studies within this class of compounds.

| Structural Modification | General Effect on Biological Activity |

| Alkyl Substitution (e.g., methyl, ethyl) | Modulates lipophilicity and steric interactions with target sites. The position and size of the alkyl group are critical. |

| Introduction of Electron-Withdrawing Groups | Can enhance activity in certain contexts by altering the electronic properties of the pyrrole ring. |

| Introduction of Electron-Donating Groups | Can influence the reactivity and binding affinity of the molecule. |

| N-Substitution | Affects the hydrogen-bonding capacity and overall polarity of the compound. |

It is important to emphasize that these are general trends, and the specific impact of any substitution on the biological activity of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- would require dedicated experimental investigation.

Biosynthetic Pathways and Natural Occurrence of Pyrrole Derivatives in Microorganisms and Plants

The natural occurrence and biosynthetic pathways leading to 1H-Pyrrole, 2-ethyl-3,4-dimethyl- have not been specifically documented. However, the broader family of pyrrole alkaloids is known to be produced by a variety of microorganisms and plants through diverse biosynthetic routes.

In general, the biosynthesis of the pyrrole ring in nature often involves primary metabolites such as proline, ornithine, or α-ketoglutarate, which serve as precursors. These are then enzymatically converted through various cyclization and modification reactions to form the pyrrole core. The substitution patterns observed in natural pyrrole derivatives arise from the action of specific enzymes that catalyze alkylation, oxidation, and other functional group transfers.

While the direct biosynthetic pathway for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- remains unelucidated, it is plausible that it could be formed through a pathway involving the condensation of smaller precursor molecules followed by enzymatic methylation and ethylation. The specific enzymes and genetic machinery required for such a synthesis would likely be unique to the producing organism.

The search for natural sources of this specific compound has not yielded definitive results. However, various other substituted pyrroles have been isolated from both terrestrial and marine organisms. For instance, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, has been isolated from the plant Datura metel and shown to possess antifungal activity. researchgate.net This finding suggests that plants can synthesize complex substituted pyrrole structures.

Microorganisms, particularly bacteria and fungi, are prolific producers of pyrrole-containing secondary metabolites with diverse biological activities. These compounds often play roles in chemical defense, signaling, or iron acquisition. It is conceivable that 1H-Pyrrole, 2-ethyl-3,4-dimethyl- could be a minor component of the volatile organic compounds (VOCs) released by certain microorganisms, or a metabolic byproduct under specific growth conditions.

The table below lists some examples of naturally occurring pyrrole derivatives and their sources, illustrating the diversity of these compounds in nature.

| Compound Name | Source Organism | General Class of Organism |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Datura metel | Plant |

| Pyrrolnitrin | Pseudomonas pyrrocinia | Bacterium |

| Prodigiosin | Serratia marcescens | Bacterium |

| Phorbaketal A | Phorbas sp. | Marine Sponge |

Further investigation, including advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), applied to a wide range of biological samples, would be necessary to determine if 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is a naturally occurring compound and to elucidate its biosynthetic origins.

Advanced Applications Research of 1h Pyrrole, 2 Ethyl 3,4 Dimethyl in Specialized Fields

Role in Flavor and Fragrance Chemistry Research

The heterocyclic compound 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, also known as 3-Ethyl-2,4-dimethyl-1H-pyrrole or cryptopyrrole, is a significant molecule in the field of flavor and fragrance chemistry. nist.gov Its unique organoleptic properties and its role as a building block for more complex aroma compounds have made it a subject of detailed research.

Contribution to Aroma Profiles in Food and Beverage Systems (e.g., tea)

1H-Pyrrole, 2-ethyl-3,4-dimethyl- has been identified as a key volatile compound contributing to the distinct aroma profiles of various food and beverage products, most notably in different types of tea. nih.govmdpi.com Its presence is often associated with nutty, roasted, and sometimes slightly floral or sweet notes.

The table below summarizes the findings from a study on large-leaf yellow tea, indicating the retention index (RI) and identified aroma of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and other related compounds.

| Compound | Retention Time (min) | RI (Calculated) | RI (Literature) | Identification Method | Aroma Description |

| 3-Ethyl-2,4-dimethyl-1H-pyrrole | 13.53 | 1006 | 998 | MS, RI | Nutty, almond-like |

| 1H-Pyrrole-2-carboxaldehyde | 13.61 | 1008 | 1015 | MS, RI | Roasted, burnt, smoky |

| Methyl-1H-pyrrole | 3.22 | 729 | 717 | MS, RI | Burnt, roasted, nutty |

| Pyrrole (B145914) | 3.41 | 739 | 733 | MS, RI, S | Nutty, sweet |

Data sourced from a study on the changes of aroma profiles in large-leaf yellow tea during processing. nih.gov

Development of Pyrrole-based Flavor Precursors

The formation of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- in food systems is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This understanding has led to research into the development of pyrrole-based flavor precursors to create or enhance specific desired aromas in food products. While direct studies on the use of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- as a flavor precursor are not extensively detailed in the provided results, the general principle of using pyrrole derivatives in Maillard reaction models is a known strategy in flavor chemistry. The generation of heterocyclic compounds, including pyrroles, is a key outcome of these reactions. researchgate.net

Sensory Evaluation Methodologies for Pyrrole Compounds

The sensory evaluation of pyrrole compounds like 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is typically conducted using gas chromatography-olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception. As the volatile compounds elute from the GC column, they are split into a detector (like a mass spectrometer for identification) and an olfactometry port, where a trained panelist can sniff the effluent and describe the aroma. nih.gov This method is crucial for identifying which of the many volatile compounds present in a food item are key aroma compounds. For instance, in black tea analysis, GC-O combined with headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) has been used to identify key odorants. nih.gov

Application as a Core Building Block in Complex Organic Synthesis

Beyond its role in flavor chemistry, 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is a valuable building block in the field of organic synthesis, particularly for constructing larger, more complex molecules containing the pyrrole moiety. frontierspecialtychemicals.com

Precursor in Heterocyclic Compound Synthesis

The substituted nature of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- makes it a useful starting material for the synthesis of a variety of other heterocyclic compounds. The ethyl and dimethyl groups provide steric and electronic influences that can direct further reactions on the pyrrole ring. While specific examples of its use in synthesizing other heterocyclic systems are not abundant in the provided search results, the general utility of substituted pyrroles in creating novel heterocyclic libraries is well-established. nih.gov The synthesis of halogen-doped pyrrole building blocks, for instance, highlights the modification of the pyrrole core to create intermediates for further synthesis. nih.gov

Intermediate in Porphyrin and Pyrrole-Containing Macrocycle Synthesis

One of the most significant applications of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and its derivatives is in the synthesis of porphyrins and other pyrrole-containing macrocycles. frontierspecialtychemicals.com Porphyrins are large, aromatic heterocyclic compounds that are fundamental to many biological processes, including oxygen transport (as part of heme) and photosynthesis (as part of chlorophyll).

The synthesis of these complex macrocycles often involves the condensation of smaller pyrrole units. nih.gov Substituted pyrroles like Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a closely related compound, are explicitly listed as porphyrin building blocks. frontierspecialtychemicals.com The strategic placement of substituents on the pyrrole ring is critical for controlling the structure and properties of the final porphyrin. The synthesis of trans-A2B2-porphyrins, for example, can utilize dipyrromethanes, which are themselves formed from the condensation of pyrroles and aldehydes. nih.govgoogle.com The synthesis of gem-dimethyl hydroporphyrins, a class of chlorins, also relies on pyrrole-based starting materials. uc.pt

The table below lists some related pyrrole compounds and their roles as intermediates in the synthesis of larger molecules.

| Compound | Role in Synthesis |

| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | Porphyrin building block. frontierspecialtychemicals.com |

| 2,4-Dimethylpyrrole | Intermediate for preparing 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate diethyl ester. researchgate.net Also used in the synthesis of dipyrromethanes for BODIPY dyes. researchgate.net |

| 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | Intermediate for halogen-doped pyrrole building blocks. nih.gov |

| Dipyrromethanes | Precursors for the synthesis of trans-A2B2-porphyrins. nih.gov |

Materials Science and Polymer Chemistry Research

The exploration of novel organic molecules as building blocks for functional materials is a cornerstone of modern materials science. 1H-Pyrrole, 2-ethyl-3,4-dimethyl- presents a promising scaffold for the development of new polymers and organic materials with tailored properties.

Polypyrrole (PPy) is a well-known conducting polymer with a wide range of applications. ethz.ch However, pristine polypyrrole often suffers from poor solubility and processability. ethz.ch The introduction of alkyl substituents onto the pyrrole monomer is a common strategy to overcome these limitations. While direct research on the polymerization of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is not extensively documented, the principles of polypyrrole chemistry allow for strong inferences about its behavior.

The ethyl and dimethyl groups on the pyrrole ring are expected to enhance the solubility of the resulting polymer, poly(2-ethyl-3,4-dimethylpyrrole), in organic solvents. This increased solubility would facilitate its processing into thin films and other forms, which is crucial for electronic device fabrication. The polymerization can be achieved through both chemical and electrochemical oxidation methods. ethz.ch In chemical polymerization, oxidants like iron(III) chloride are commonly used. ethz.ch Electrochemical polymerization offers precise control over film thickness and properties. uctm.edu

The substitution pattern on the pyrrole ring can influence the electrochemical and optical properties of the resulting polymer. The presence of electron-donating alkyl groups is known to affect the oxidation potential of the monomer and the bandgap of the polymer. It is hypothesized that poly(2-ethyl-3,4-dimethylpyrrole) would exhibit electrochromic behavior, changing color upon oxidation and reduction, a property valuable for smart windows and displays.

Table 1: Inferred Properties of Poly(2-ethyl-3,4-dimethylpyrrole) based on Analogous Poly(alkylpyrrole)s

| Property | Inferred Value/Characteristic | Rationale |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF) | Alkyl side chains increase steric hindrance and reduce intermolecular forces, enhancing solubility. |

| Conductivity | Moderate (in the doped state) | Alkyl groups can slightly decrease conductivity compared to unsubstituted polypyrrole due to steric effects, but the polymer remains conductive. |

| Processability | Good (solution-castable) | Enhanced solubility allows for easier processing into films and coatings. |

| Electroactivity | Redox-active, capable of undergoing p-doping | The pyrrole backbone is inherently electroactive. |

| Optical Properties | Likely electrochromic | Substituted polypyrroles typically exhibit changes in their UV-Vis absorption spectra upon doping/dedoping. |

Beyond conducting polymers, substituted pyrroles like 1H-Pyrrole, 2-ethyl-3,4-dimethyl- are valuable precursors for a variety of functional organic materials. The pyrrole nucleus is a key component in many biologically active molecules and functional dyes.

The specific substitution pattern of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- makes it a potential building block for the synthesis of porphyrin and porphyrin-like macrocycles. These macrocycles are at the heart of natural systems like heme and chlorophyll (B73375) and have found applications in catalysis, sensing, and photodynamic therapy. The tailored substitution can be used to fine-tune the electronic and photophysical properties of these macrocycles.

Furthermore, the reactivity of the pyrrole ring allows for its incorporation into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl and dimethyl groups can influence the solid-state packing and morphology of these materials, which are critical factors for device performance.

Environmental Chemistry Studies

Understanding the environmental fate of synthetic organic compounds is crucial for assessing their long-term impact. The study of the degradation pathways and natural cycling of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and related compounds is an emerging area of research.

The environmental degradation of pyrrolic compounds can occur through various abiotic and biotic processes. Photodegradation is a significant pathway for the breakdown of organic molecules in aquatic environments. Research on other pyrrole derivatives has shown that they can undergo both direct and indirect photodegradation. ethz.ch Indirect photodegradation involves reactions with photochemically generated reactive species such as singlet oxygen and hydroxyl radicals. ethz.ch The substituents on the pyrrole ring have been found to heavily influence the rates and pathways of photodegradation. ethz.ch It is anticipated that the alkyl groups in 1H-Pyrrole, 2-ethyl-3,4-dimethyl- would influence its susceptibility to oxidative degradation.

Biodegradation by microorganisms is another critical route for the removal of organic pollutants from the environment. While pyrrole itself can be recalcitrant, various microbial strains have been identified that can degrade pyrrole and its derivatives. nih.gov The degradation pathways often involve initial oxidation of the pyrrole ring, leading to ring cleavage and subsequent mineralization to carbon dioxide, water, and inorganic nitrogen. The specific degradation pathway for 1H-Pyrrole, 2-ethyl-3,4-dimethyl- would depend on the enzymatic machinery of the involved microorganisms.

Table 2: Potential Environmental Degradation Processes for 1H-Pyrrole, 2-ethyl-3,4-dimethyl-

| Degradation Process | Potential Products | Influencing Factors |

| Photodegradation | Oxidized and ring-opened products | Wavelength and intensity of light, presence of photosensitizers |

| Biodegradation | Hydroxylated intermediates, ring cleavage products, CO2, H2O, NH4+ | Microbial population, oxygen availability, temperature, pH |

| Chemical Oxidation | Oxidized pyrroles, polymeric materials | Presence of chemical oxidants (e.g., ozone, chlorine) |

While 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is a synthetic compound, the pyrrole motif is ubiquitous in nature. uctm.eduwikipedia.org Pyrrole derivatives are fundamental components of essential biomolecules such as chlorophyll, heme, vitamin B12, and bile pigments like bilirubin. uctm.eduwikipedia.org These natural pyrrolic compounds play central roles in critical biogeochemical cycles, including the carbon and nitrogen cycles.

The degradation of natural pyrrolic compounds releases carbon and nitrogen back into the environment, making them available for uptake by other organisms. While there is no evidence to suggest that 1H-Pyrrole, 2-ethyl-3,4-dimethyl- plays a direct role in these natural cycles, its structural similarity to natural pyrroles means that it can potentially interact with the same biological and chemical pathways. For instance, it could be a substrate for enzymes that process natural pyrroles, or it could interfere with these processes. Further research is needed to elucidate any such interactions and to understand the ultimate fate of this synthetic compound within the broader context of natural biogeochemical cycles. The study of such synthetic analogues can also provide insights into the fundamental processes governing the turnover of natural pyrrolic structures in the environment.

Future Research Directions and Emerging Trends for 1h Pyrrole, 2 Ethyl 3,4 Dimethyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with classic methods such as the Knorr, Hantzsch, and Paal-Knorr syntheses providing foundational routes. researchgate.netbenthamdirect.comacgpubs.org However, the future of synthesizing compounds like 1H-Pyrrole, 2-ethyl-3,4-dimethyl- lies in the evolution of these methods towards greater efficiency, sustainability, and molecular diversity.

Emerging research focuses on cascade reactions using earth-abundant metal catalysts, such as iron and cobalt, which offer a greener alternative to precious metal catalysts. nih.gov For instance, an efficient cascade synthesis of pyrroles from nitroarenes has been developed using a homogeneous iron catalyst, which functions at room temperature with high functional group tolerance. nih.gov This approach, utilizing green reductants like formic acid or molecular hydrogen, enhances the chemical toolbox and allows for late-stage functionalization of complex molecules. nih.gov

Furthermore, multicomponent reactions are gaining prominence as they maximize atom economy by combining multiple synthetic steps into a single operation. semanticscholar.org The Hantzsch pyrrole synthesis is a prime example of a multicomponent reaction that is being adapted to be more environmentally friendly by using greener solvents or solvent-free conditions. semanticscholar.org The goal is to simplify procedures, reduce energy consumption, and minimize waste, with water often being the only byproduct. semanticscholar.org

| Synthetic Approach | Traditional Method | Emerging Trend | Key Advantages of Trend |

| Catalysis | Often relies on stoichiometric reagents or precious metal catalysts. nih.gov | Use of earth-abundant metal catalysts (e.g., Iron, Cobalt). nih.gov | Lower cost, reduced toxicity, improved sustainability. nih.gov |

| Reaction Type | Step-wise synthesis with isolation of intermediates. semanticscholar.org | One-pot multicomponent and cascade reactions. nih.govsemanticscholar.org | Increased efficiency, higher atom economy, reduced waste. semanticscholar.org |

| Energy Input | Conventional heating, often requiring high temperatures and long reaction times. semanticscholar.org | Microwave (MW) and Ultrasound (US) activation. researchgate.netbenthamdirect.com | Faster reaction rates, lower energy consumption, improved yields. researchgate.netbenthamdirect.com |

| Solvents | Use of volatile and often toxic organic solvents (e.g., DMF, Toluene). semanticscholar.org | Green solvents (e.g., water, ethanol) or solvent-free conditions. semanticscholar.org | Reduced environmental impact, safer processes. semanticscholar.org |

Integration of Advanced Analytical and Characterization Techniques

The unambiguous structural confirmation of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and its derivatives is critical for understanding their properties and reactivity. Future research will increasingly rely on a suite of advanced analytical techniques to provide comprehensive characterization.

Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Infrared (IR) spectroscopy to elucidate the core structure and functional groups. acgpubs.orgmdpi.com For example, in related pyrrole structures, the protons of the pyrrole ring have characteristic signals in ¹H-NMR spectra, and the NH group appears as a broad singlet. mdpi.com

For more detailed structural analysis, single-crystal X-ray diffraction is invaluable, providing precise information on bond lengths, bond angles, and three-dimensional molecular packing. mdpi.comnih.govnih.gov Studies on analogous compounds like ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate have used this technique to reveal that the non-hydrogen atoms are nearly coplanar and that molecules are linked by intermolecular hydrogen bonds. nih.govnih.gov

High-performance liquid chromatography (HPLC) methods are also being developed for the analysis and purification of pyrrole derivatives. sielc.com These methods are scalable and can be used for isolating impurities in preparative separation, which is crucial for obtaining high-purity samples for further studies. sielc.com

| Analytical Technique | Information Provided | Application in Pyrrole Research |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment of nuclei. mdpi.com | Confirms the pyrrole core structure and the position of substituents. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nist.gov | Determines the molecular formula and aids in structural elucidation. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. mdpi.com | Identifies key bonds, such as N-H and C=O stretches. mdpi.com |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular interactions. nih.govnih.gov | Provides definitive structural proof and insights into solid-state packing. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. sielc.com | Enables purification of synthesized pyrroles and quantitative analysis. sielc.com |

Expanded Chemo-Biological Investigations in Diverse Model Systems (non-human)

Pyrrole-containing molecules are known to possess a wide range of biological activities. researchgate.netbenthamdirect.com Future research on 1H-Pyrrole, 2-ethyl-3,4-dimethyl- and its analogues will involve extensive screening in diverse, non-human model systems to uncover their potential as bioactive agents. Pyrrole derivatives have shown promise as antimicrobial, antifungal, anti-inflammatory, and antioxidant compounds. ontosight.ai

Initial cytotoxicity and bioactivity evaluations are often conducted on simple, non-human model organisms. For instance, studies on other novel pyrrole derivatives have used plant cells (Triticum aestivum L.) and aquatic crustaceans (Artemia franciscana Kellogg and Daphnia magna Straus) to assess general toxicity. mdpi.com Such studies provide essential preliminary data before moving to more complex models. The findings indicated that while some pyrroles were nontoxic to wheat cells, others showed moderate to high toxicity in the crustacean models, highlighting the importance of substituent effects on biological activity. mdpi.com

The goal of these expanded investigations is to build a structure-activity relationship (SAR) profile for this class of compounds. By systematically modifying the substituents on the pyrrole ring and observing the effects on bioactivity in these model systems, researchers can identify lead compounds for more specific therapeutic or agrochemical applications. ontosight.ai

| Model System | Type | Research Application | Example Finding for Pyrrole Derivatives |

| Triticum aestivum L. (Wheat) | Plant | General phytotoxicity screening. mdpi.com | Tested compounds showed nontoxic activity. mdpi.com |

| Artemia franciscana Kellogg (Brine Shrimp) | Aquatic Crustacean | General toxicity and cytotoxicity evaluation. mdpi.com | Some novel pyrroles exhibited moderate toxicity. mdpi.com |

| Daphnia magna Straus (Water Flea) | Aquatic Crustacean | Ecotoxicity assessment. mdpi.com | Certain derivatives showed high toxicity, indicating potential environmental impact. mdpi.com |

| Human Cell Lines (in vitro) | Cancer Cells (e.g., LoVo, MCF-7) | Antitumor activity screening. mdpi.com | Specific pyrrole compounds demonstrated dose- and time-dependent cytotoxic activity. mdpi.com |

Exploration of Green Chemistry Principles in Pyrrole Research

The principles of green chemistry, formulated to promote sustainable chemical development, are becoming central to modern synthetic research. nih.gov The application of these principles to the synthesis of pyrroles, including 1H-Pyrrole, 2-ethyl-3,4-dimethyl-, is a major emerging trend aimed at reducing the environmental footprint of chemical manufacturing. researchgate.netbenthamdirect.com

A key focus is on catalysis, which can make processes less energy-intensive and more selective while reducing waste compared to stoichiometric reagents. nih.gov The move from precious metal catalysts to those based on abundant elements like iron is a significant step. nih.gov Another principle, atom economy, is maximized through multicomponent reactions where most of the atoms from the reactants are incorporated into the final product. semanticscholar.org

The replacement of hazardous solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, is also a critical area of research. semanticscholar.org Additionally, the use of alternative energy sources such as microwaves and ultrasound can significantly reduce reaction times and energy consumption. researchgate.netbenthamdirect.com The overarching challenge is to eliminate the generation of hazardous materials by designing safer chemical processes from the ground up. researchgate.netbenthamdirect.com

| Green Chemistry Principle | Application in Pyrrole Synthesis | Example |

| 1. Prevention | Designing syntheses to minimize waste. semanticscholar.org | One-pot reactions that reduce the number of purification steps. nih.gov |

| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. semanticscholar.org | Multicomponent reactions like the Hantzsch synthesis. semanticscholar.org |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. researchgate.net | Replacing toxic reagents with safer alternatives. |

| 5. Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. semanticscholar.org | Using water, ethanol, or solvent-free conditions instead of DMF or toluene. semanticscholar.org |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. semanticscholar.org | Employing microwave or ultrasound irradiation to reduce reaction times and energy use. researchgate.netbenthamdirect.com |

| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov | Iron-catalyzed cascade synthesis of pyrroles. nih.gov |

Design and Synthesis of Advanced 1H-Pyrrole, 2-ethyl-3,4-dimethyl- Analogues for Specific Research Applications

Given its structure, 1H-Pyrrole, 2-ethyl-3,4-dimethyl- is an ideal building block for the synthesis of more complex, functional molecules. A significant future direction will be the design and synthesis of advanced analogues for targeted research applications, particularly in materials science and medicinal chemistry.

Pyrroles are fundamental components of porphyrins and related macrocycles. frontierspecialtychemicals.com The specific substitution pattern of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- makes it a precursor to dipyrromethanes, which are key intermediates in the synthesis of porphyrins and BODIPY (boron-dipyrromethene) dyes. researchgate.netresearchgate.net These dyes are of immense interest due to their strong light absorption and fluorescence properties, making them suitable for applications as photosensitizers in photodynamic therapy (PDT) or as fluorescent labels in bio-imaging. researchgate.net

Research will focus on developing efficient methods to condense this pyrrole with aldehydes to form meso-substituted dipyrromethanes. researchgate.net These dipyrromethanes can then be used to construct a variety of advanced systems. By strategically choosing the aldehyde and further modifying the resulting dipyrromethane, researchers can fine-tune the electronic and photophysical properties of the final analogue for specific applications.

| Analogue Class | Key Intermediate | Potential Research Application |

| Porphyrins | Dipyrromethanes | Catalysis, sensors, photodynamic therapy |

| BODIPY Dyes | Dipyrromethanes | Fluorescent imaging, photosensitizers, lasers |

| Expanded Pyrrole Systems | Tripyrrindiones, Bilirubin Analogues | Anion recognition, molecular switches |

| Bis(pyrrol-2-yl-methyleneamine) Ligands | Pyrrole-2-carboxaldehydes | Coordination chemistry, development of metal-based therapeutic agents. frontierspecialtychemicals.com |

Q & A

Q. What are the recommended synthetic routes for 1H-pyrrole, 2-ethyl-3,4-dimethyl-?

Methodological Answer: The synthesis of substituted pyrroles often involves cyclization or functionalization of pre-existing pyrrole scaffolds. For example:

- Alkylation/Functionalization : Use NaH and methyl iodide (MeI) in THF to introduce methyl groups at specific positions .

- Hydrolysis Reactions : Ethanol and NaOH under reflux can hydrolyze ester groups in pyrrole derivatives, followed by acidification (HCl) to precipitate products .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable aryl group introduction .

Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor via TLC or HPLC.

Q. How can thermodynamic properties (e.g., entropy, heat capacity) of 1H-pyrrole, 2-ethyl-3,4-dimethyl- be experimentally determined?

Methodological Answer: Thermodynamic data for pyrrole derivatives are typically obtained through:

- Calorimetry : Measure liquid-phase entropy () and heat capacity () using adiabatic calorimeters. For 2,4-dimethylpyrrole, and (NIST data) .

- Gas-Phase Ionization : Determine ionization energy (IE) via mass spectrometry. For similar compounds, IE ≈ 8.3 eV .

Validation : Cross-reference data with computational methods (e.g., DFT) to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing substituted pyrroles?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for pyrroles) .

- NMR : Use and NMR to confirm substitution patterns. For example, methyl groups in 2-ethyl-3,4-dimethylpyrrole appear as singlets at δ 2.1–2.3 ppm .

- GC/MS : Quantify purity and detect volatile byproducts (e.g., biomass burning studies detected 1H-pyrrole derivatives at ~1.4×10⁻³ emission factors) .

Advanced Research Questions

Q. How can computational DFT studies resolve electronic structure contradictions in substituted pyrroles?

Methodological Answer: Conceptual density functional theory (DFT) can address discrepancies in reactivity or stability:

- Fukui Functions : Calculate local softness () to predict electrophilic/nucleophilic sites. For example, methyl groups in 2-ethyl-3,4-dimethylpyrrole may reduce electron density at the β-position .

- Spin-Polarized DFT : Model excited states or radical intermediates in oxidation reactions .

- Validation : Compare computed ionization energies (IE) with experimental mass spectrometry data .

Case Study : DFT-derived electronegativity equalization principles explained substituent effects in 3-ethyl-2,4-dimethylpyrrole’s reactivity .

Q. How does substitution pattern influence environmental persistence of pyrrole derivatives?

Methodological Answer:

- Emission Analysis : Quantify airborne derivatives (e.g., 1H-pyrrole, 2,4-dimethyl-) using 2D-GC/TOF-MS. Biomass burning emits 1.4×10⁻³ g/kg of this compound .

- Degradation Pathways : Study hydrolysis kinetics under varying pH. For example, 2-ethyl groups may sterically hinder hydrolysis compared to 2-methyl analogs .

- Ecotoxicity : Use QSAR models to correlate logP values (estimated logP ≈ 2.2 for 2-ethyl-3,4-dimethylpyrrole) with bioaccumulation potential .

Q. What crystallographic strategies resolve structural ambiguities in substituted pyrroles?

Methodological Answer:

- SHELX Suite : Employ SHELXL for small-molecule refinement. For example, SHELXPRO interfaces with X-ray data to model methyl/ethyl group orientations .

- Twinned Data : Use SHELXD for structure solution in cases of high-resolution twinning (common in heterocycles with flexible substituents) .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Example : A derivative, 1-ethyl-2-tosyl-pyrrolo[3,4-c]pyrano-quinoline, was resolved at 100 K with using SHELXL .

Q. How can structure-activity relationships (SAR) guide pyrrole-based drug design?

Methodological Answer:

- Bioisosteric Replacement : Compare 2-ethyl-3,4-dimethylpyrrole with analogs (e.g., 3-ethynyl-1-methylpyrrole) to optimize antimicrobial activity .

- Docking Studies : Simulate interactions with bacterial enzymes (e.g., penicillin-binding proteins) using AutoDock Vina.

- In Vitro Testing : Assess MIC values against Gram-positive/negative strains. Ethyl groups may enhance membrane permeability vs. methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.